Tropolone Tosylate

Vue d'ensemble

Description

Tropolone Tosylate is an organic compound derived from tropolone, a seven-membered non-benzenoid aromatic compound, and tosylate, a sulfonate ester. Tropolone itself is known for its unique electronic structure and aromatic properties, making it a subject of interest in various fields of research . The tosylate group is often used to convert alcohols into better leaving groups for nucleophilic substitution reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tropolone can be synthesized through several methods, including the oxidation of 1,3,5-cycloheptatriene with alkaline potassium permanganate . Another method involves the bromination of 1,2-cycloheptanedione with N-bromosuccinimide followed by dehydrohalogenation . The tosylate group is typically introduced by reacting an alcohol with tosyl chloride (TsCl) in the presence of a base .

Industrial Production Methods

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Tropolone tosylate undergoes nucleophilic substitution reactions due to the high leaving-group ability of the tosylate. Common nucleophiles include amines, alkoxides, and thiols.

Reaction with Amines

Refluxing this compound with amines (e.g., pyrrolidine, piperidine) in ethanol with triethylamine yields 2-aminotropone derivatives (Table 1) . The reaction proceeds via an SN2 mechanism , where the amine displaces the tosyl group.

Example Reaction:

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Pyrrolidine | 2-Pyrrolidinyltropone | Reflux, 24–36 h | ~75–90 |

| Piperidine | 2-Piperidinyltropone | Reflux, 24–36 h | ~70–85 |

Ring Expansion and Cycloaddition

Under acid catalysis, this compound participates in ring-expansion reactions . For instance, condensation with 3,5-di-tert-butyl-1,2-benzoquinone and 2-methylquinolines yields β-tropolone derivatives (Scheme 1) . The mechanism involves aldol condensation followed by cyclization and oxidation.

Mechanistic Pathway:

-

Aldol Condensation : Formation of an intermediate adduct.

-

Cyclization : Rearrangement to a norcaradiene derivative.

Hydrolysis and Regeneration

Hydrolysis of this compound under acidic or basic conditions regenerates tropolone, demonstrating reversibility in its synthesis .

Reaction:

Biological Activity Modulation

This compound derivatives exhibit enhanced bioactivity compared to parent compounds. For instance, tosylation improves anti-tyrosinase activity by increasing metal chelation capacity (Table 2) .

| Derivative | IC (μM) | Selectivity Index (SI) |

|---|---|---|

| Tropolone | 8.75 | 1.1 |

| This compound | 2.65 | >15.6 |

Coordination Chemistry

Deprotonation of this compound forms ligands for metal complexes. For example, copper(II) complexes of tropolone derivatives show stability due to bidentate coordination .

Example Complex:

Kinetic and Mechanistic Insights

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral properties of tropolone derivatives, including tropolone tosylate. Research indicates that certain tropolone compounds can inhibit hepatitis B virus replication at sub-micromolar levels, demonstrating synergistic effects when used in combination with nucleos(t)ide analog drugs . This property positions this compound as a candidate for further development in antiviral therapies.

Tyrosinase Inhibition

This compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders and developing cosmetic products. Studies have shown that modifications to the tropolone structure can enhance its inhibitory potency against tyrosinase .

Iron Chelation

Tropolones, including this compound, exhibit iron-chelating properties that can influence cellular iron homeostasis. Research indicates that tropolone derivatives can alter iron availability within cells, affecting processes such as apoptosis and the unfolded protein response in multiple myeloma cells . This mechanism suggests potential applications in cancer therapy, particularly for conditions associated with iron dysregulation.

Cytotoxic Effects

The cytotoxic effects of tropolone derivatives have been studied extensively. For instance, tropolone has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular iron balance . Such findings underscore the potential of this compound as an anticancer agent.

Biopesticides

Tropolone and its derivatives have been explored for their insecticidal properties. The compound's ability to disrupt biological processes in pests makes it a candidate for development as a natural pesticide . Its ecological safety profile compared to synthetic pesticides enhances its appeal in sustainable agriculture.

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A study evaluating the antiviral efficacy of various tropolone derivatives found that certain compounds exhibited significant inhibition of hepatitis B virus replication at concentrations as low as 0.5 µM. The study highlighted the potential for developing new antiviral drugs based on these findings .

Case Study 2: Tyrosinase Inhibition

In a comparative study on tyrosinase inhibitors, this compound was identified as one of the most potent compounds tested, with an IC50 value significantly lower than that of traditional inhibitors like kojic acid. This suggests its potential utility in cosmetic formulations aimed at reducing hyperpigmentation .

Mécanisme D'action

The mechanism of action of Tropolone Tosylate involves the reactivity of the tosylate group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways depend on the specific application and the nature of the nucleophile or other reactants involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hinokitiol (4-isopropyltropolone): A natural tropolone derivative with similar aromatic properties.

Stipitatic Acid: Another tropolone derivative known for its unique structure and biological activities.

Uniqueness

Tropolone Tosylate is unique due to the presence of the tosylate group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis compared to other tropolone derivatives .

Activité Biologique

Tropolone tosylate, a derivative of tropolone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, cytotoxic, and anti-inflammatory effects, supported by data tables and relevant case studies.

This compound, also known as 2-toluenesulfonyloxytropone, has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₂O₄S

- Molecular Weight : 276.31 g/mol

- Melting Point : 160 °C

- Appearance : Very pale yellow crystalline solid

1. Antimicrobial Activity

Tropolone derivatives have shown significant antimicrobial properties. A study identified 4-isopropyl-thiotropolone as effective against Staphylococcus aureus at low micromolar concentrations. This compound exhibited a favorable therapeutic index and good ADME (adsorption, distribution, metabolism, excretion) properties, making it a candidate for further development as an antimicrobial agent .

| Compound | Microbial Strain | Minimum Inhibitory Concentration (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | Low micromolar range |

| 4-Isopropyl-Thiotropolone | E. coli | Not specified |

| 4-Isopropyl-Thiotropolone | Pseudomonas aeruginosa | Not specified |

2. Cytotoxic Effects

Research has demonstrated that tropolone derivatives exhibit cytotoxic effects against various tumor cell lines. A recent study indicated that this compound and its derivatives showed tumor-specific cytotoxic activity. The cytotoxicity was measured using the CC50 value, which indicates the concentration required to kill 50% of the cells.

| Compound | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 1.07 | >14.1 |

| Hinokitiol Tosylate | <1.21 | >12.5 |

| Methyl Derivative | 2.53 | >1.3 |

The study highlighted that the cytotoxicity of tropolone derivatives was inversely related to their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages .

3. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It inhibits NO production in LPS-stimulated RAW 264.7 macrophage cells, which is a critical pathway in inflammatory responses.

The inhibition of NO production by tropolone derivatives was significant, with varying degrees of effectiveness depending on the specific structural modifications made to the tropolone skeleton.

Case Study 1: Inhibition of NO Production

In a study examining the effects of different tropolone derivatives on NO production, it was found that:

- This compound significantly inhibited NO production with an EC50 value indicating high potency.

- The selectivity index (SI) values were calculated to assess the balance between cytotoxicity and anti-inflammatory activity.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various tropolone derivatives against multiple bacterial strains:

- The results indicated that certain modifications to the tropolone structure enhanced antimicrobial activity.

- The study concluded that structural diversity in tropolone derivatives could lead to improved therapeutic outcomes in treating bacterial infections.

Propriétés

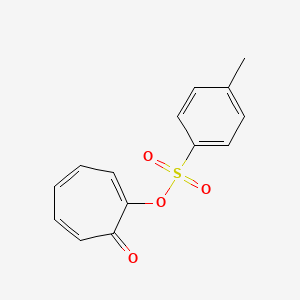

IUPAC Name |

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-7-9-12(10-8-11)19(16,17)18-14-6-4-2-3-5-13(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMFQREGHLKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340249 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38768-08-0 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropolone Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the reactivity of 2-aminotropone derivatives, like tropolone tosylate, compare to other tropolone derivatives?

A1: Research suggests that 2-aminotropone derivatives exhibit diverse reactivity depending on their substituents []. For instance, 2-aminotropone and 2-methylaminotropone demonstrate reactivity similar to tropolones, while 2-dimethylaminotropone behaves more like tropolone methyl ethers. Interestingly, 2-troponyl trimethylammonium iodide, another 2-aminotropone derivative, displays reactivity comparable to 2-halotropones or tropolone tosylates. This highlights how subtle structural changes within this class of compounds can significantly influence their chemical behavior [].

Q2: What role does the tosylate group play in the biological activity of tropolone derivatives?

A2: While the research primarily focuses on various tropolone derivatives, it highlights the importance of the hydroxyl group in the tropolone ring for biological activity []. For instance, hinokitiol acetate, lacking the free hydroxyl group, showed diminished cytotoxic activity, antimicrobial activity, and metalloprotease inhibition compared to hinokitiol []. Although the study doesn't directly investigate This compound, it implies that modifications to the hydroxyl group, like tosylation, could potentially impact the compound's interaction with biological targets and consequently, its activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.